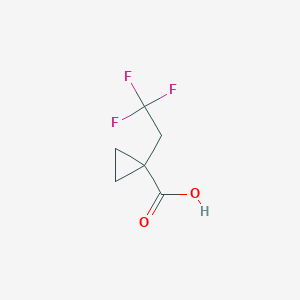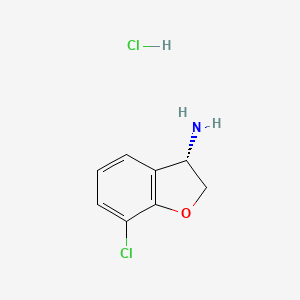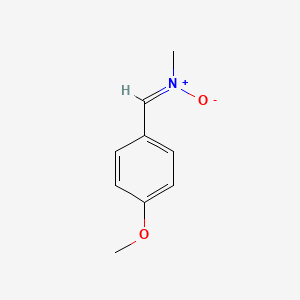
5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13N3O2S2 and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of complex molecules involving thiophenyl groups, similar to 5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide, often focuses on exploring the reactivity of thiophene derivatives towards the creation of heterocyclic compounds. For instance, the reactivity of thiophenylhydrazonoacetates has been investigated for the synthesis of various nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the utility of thiophene derivatives in heterocyclic chemistry (Mohareb et al., 2004). These synthetic strategies are crucial for the development of compounds with potential applications in pharmaceuticals and materials science.
Corrosion Inhibition
Compounds structurally related to the molecule have been studied for their corrosion inhibition properties. For example, thiazole-based pyridine derivatives have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments (Chaitra et al., 2016). This highlights the potential of thiophene and pyridine containing compounds, like the one specified, in industrial applications where corrosion resistance is essential.
Antimicrobial and Anticancer Activities
A variety of thiophene derivatives have been synthesized and evaluated for their biological activities. These studies have revealed that thiophene-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and demonstrated good inhibitory activity against several cancer cell lines (Atta & Abdel‐Latif, 2021). Similarly, pyridine-2-carboxaldehyde thiosemicarbazone derivatives have been synthesized and showed potent antineoplastic activity in vivo against leukemia models (Liu et al., 1996). These findings indicate the potential of compounds with thiophene and pyridine moieties in the development of new therapeutic agents.
Catalysis and Organic Transformations
Research into compounds like this compound also encompasses their roles in catalysis and organic transformations. For instance, formal [3 + 2] cycloadditions involving ynamides and isoxazol-5-amines catalyzed by AgNTf2 have been reported, enabling the synthesis of functionalized pyrrole derivatives with high efficiency (Cao et al., 2019). Such reactions are fundamental in organic synthesis, offering pathways to a wide array of heterocyclic compounds with potential pharmaceutical relevance.
Eigenschaften
IUPAC Name |
5-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-18(14-9-15(23-21-14)16-4-2-7-25-16)20-10-12-3-1-6-19-17(12)13-5-8-24-11-13/h1-9,11H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGQKSTAFIFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2726023.png)



![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2726033.png)




![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2726039.png)


